molecular formula C16H17Cl2NO B1385348 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline CAS No. 1040689-37-9

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline

Cat. No.: B1385348
CAS No.: 1040689-37-9
M. Wt: 310.2 g/mol
InChI Key: ZZZLXDWBWSKYCZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is a synthetic aromatic amine characterized by a central aniline moiety substituted with two chlorine atoms at the 3- and 5-positions. The compound features an ethyl linker bearing a 2,6-dimethylphenoxy group attached to the nitrogen atom. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the chloro and methyl substituents, which influence its pharmacokinetic and pharmacodynamic profiles.

Regulatory and safety data for analogs (e.g., dimethylaniline isomers) indicate that substituent positioning (e.g., 2,6-dimethyl vs. 3,5-dichloro) significantly impacts toxicity and handling requirements .

Properties

IUPAC Name

3,5-dichloro-N-[2-(2,6-dimethylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c1-11-4-3-5-12(2)16(11)20-7-6-19-15-9-13(17)8-14(18)10-15/h3-5,8-10,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZLXDWBWSKYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 3,5-Dichloroaniline

This method involves introducing the ethyl-phenoxy side chain to 3,5-dichloroaniline through alkylation.
Steps :

  • Synthesis of 3,5-Dichloroaniline :
    • Bromination of 2,4-dichloroaniline in hydrochloric acid, followed by diazotization and reduction (yield: 92.4%).
    • Alternative: Chlorination of 4-aminobenzoic acid esters, hydrolysis, and decarboxylation (yield: 94–98%).
  • N-Ethylation :

    • Reaction with acetaldehyde in methanol, followed by reduction with sodium borohydride (yield: 80–94%).
  • Phenoxy Group Introduction :

    • Mitsunobu reaction between 3,5-dichloro-N-ethylaniline and 2,6-dimethylphenol using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Typical Conditions :

Step Reagents/Conditions Yield (%)
Bromination Br₂, HCl, 0–25°C, 1–3 hr 92.4
Diazotization NaNO₂, H₂SO₄, 0–5°C, 30–50 min 85–90
N-Ethylation CH₃CHO, NaBH₄, MeOH, RT, 3 hr 80–94
Mitsunobu Reaction 2,6-Dimethylphenol, DEAD, PPh₃, THF, 0°C→RT 70–75

Stepwise Assembly of the Ethyl-Phenoxy Side Chain

This approach constructs the ethyl-phenoxy moiety before coupling to the aniline core.
Steps :

Typical Conditions :

Step Reagents/Conditions Yield (%)
Phenoxyethyl Bromide 2,6-Dimethylphenol, 1,2-dibromoethane, KOH, EtOH 65–70
Coupling 3,5-Dichloroaniline, K₂CO₃, DMF, 80°C 60–68

Optimization Challenges and Solutions

  • Regioselectivity in N-Alkylation : Competitive O-alkylation is minimized by using bulky bases (e.g., NaH) and polar aprotic solvents (e.g., DMF).
  • Purification : Silica gel chromatography (hexane/ethyl acetate) removes byproducts like triphenylphosphine oxide in Mitsunobu reactions.
  • Yield Improvement : Catalytic Pd/C in hydrogenation steps enhances reduction efficiency (e.g., nitro to amine conversion).

Analytical Validation

  • HPLC : Purity >98% confirmed using C18 column (acetonitrile/water, 70:30).
  • NMR : Key signals include:
    • ¹H NMR (CDCl₃) : δ 6.95 (s, 2H, Ar-H), δ 3.95 (t, 2H, OCH₂), δ 2.25 (s, 6H, CH₃).
    • ¹³C NMR : 152.1 (C-O), 134.5 (C-Cl), 20.1 (CH₃).

Comparative Analysis of Methods

Parameter N-Alkylation Route Side-Chain Assembly Route
Total Steps 3 2
Overall Yield (%) 50–60 40–45
Scalability High Moderate
Byproduct Management Complex Simplified

Industrial-Scale Considerations

  • Cost Efficiency : The N-alkylation route is preferred for lower reagent costs (acetaldehyde vs. 1,2-dibromoethane).
  • Safety : Mitsunobu reagents (DEAD) require strict temperature control due to exothermic reactions.

Emerging Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted aniline derivatives.

Scientific Research Applications

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline with structurally or functionally related compounds, emphasizing substituent effects, similarity scores, and pharmacological outcomes.

Compound Name (CAS No.) Key Structural Differences Similarity Score Pharmacological/Regulatory Notes
This compound Baseline structure: 3,5-Cl, N-phenoxyethyl group N/A Limited direct data; analogs show anticonvulsant potential .
2,6-Dichloro-3,5-dimethoxyaniline (872509-56-3) 2,6-Cl, 3,5-OCH₃ vs. 3,5-Cl, phenoxyethyl group 0.85 Higher lipophilicity due to methoxy groups; no anticonvulsant data reported .
3,5-Dichloro-N-[1-(3-nitrophenyl)ethyl]aniline Nitrophenyl substituent vs. dimethylphenoxy group 0.89 (analog) Nitro group may enhance reactivity; no activity data .
2,6-Dimethylaniline hydrochloride (69797-49-5) Lacks chloro and phenoxyethyl groups 0.85 Known neurotoxic effects; regulated under Cal/OSHA .
N-[(2S,3S,5S)-5-Amino-...]acetamide (PF 43(1)) Complex peptide-like backbone N/A Structurally distinct; anticonvulsant activity in phase VIa (75% protection) .

Key Findings:

The phenoxyethyl group in the target compound may mimic bioactive motifs in anticonvulsant aroxyethylamines (e.g., compound XVI in MES assays, 100% protection at 100 mg/kg) .

Toxicity and Regulation :

  • 2,6-Dimethylaniline analogs exhibit higher neurotoxicity (RTECS ZE9275000) compared to chloro-substituted derivatives, emphasizing the safety advantage of chlorine substituents .
  • Nitro-substituted analogs (e.g., 3-nitrophenyl group) may pose greater reactivity risks, necessitating stringent handling protocols .

Structural Similarity vs. Functional Divergence: Despite high similarity scores (0.85–0.89), minor substituent changes (e.g., methoxy vs. chloro) drastically alter pharmacological profiles. For example, 2,6-Dichloro-3,5-dimethoxyaniline lacks anticonvulsant data despite structural resemblance . Peptide-like derivatives (e.g., PF 43(1) compounds) prioritize oral bioavailability but diverge mechanistically from the target compound’s amine-based scaffold .

Biological Activity

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is a chemical compound with notable biological activity, particularly in biochemical research and potential industrial applications. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Overview

  • Chemical Formula : C₁₆H₁₇Cl₂NO
  • Molecular Weight : 310.22 g/mol
  • CAS Number : 1040689-37-9

This compound is characterized by its dichloroaniline structure combined with a phenoxyethyl moiety, which imparts unique properties that make it useful in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichloroaniline with 2-(2,6-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is generally performed in an organic solvent such as dichloromethane or toluene, using bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The exact pathways involved often depend on the specific biological context in which the compound is applied .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related chlorinated anilines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their structural characteristics .

Case Studies

  • Antibacterial Activity : A study conducted on various chlorinated anilines demonstrated that they possess varying degrees of antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted that modifications in the aniline structure could enhance or diminish antibacterial efficacy .
  • Enzyme Inhibition : In vitro assays have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, inhibition of nitric oxide synthase has been observed, suggesting potential applications in managing conditions related to nitric oxide dysregulation .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAntibacterial, enzyme inhibitionContains both chloro and phenoxy groups
3,5-DichloroanilineStructureModerate antibacterialSimpler structure without phenoxy group
2,6-DimethylanilineStructureLimited antibacterial activityLacks chloro substituents

Q & A

Basic: What are the optimal synthetic conditions for 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline, and how can purity be maximized?

Answer:
The synthesis involves sequential halogenation and nucleophilic substitution. Start with 2,6-dimethylphenol, which is reacted with ethylenediamine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethylamine intermediate. Subsequent chlorination at the 3,5-positions of the aniline ring requires controlled stoichiometry of Cl₂ or N-chlorosuccinimide (NCS) to avoid over-halogenation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most reliable for structural characterization of this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include the aromatic protons (δ 6.8–7.2 ppm for dichloroaniline, δ 6.6–7.0 ppm for dimethylphenoxy group) and the ethylenediamine bridge (δ 3.4–3.8 ppm for CH₂-N).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 341.0521 (C₁₆H₁₇Cl₂N₂O) with <2 ppm error.
  • X-ray crystallography: Resolves steric effects from the 2,6-dimethylphenoxy group and confirms planarity of the aniline ring .

Basic: How can aqueous solubility challenges be addressed for in vitro biological assays?

Answer:
The compound’s low aqueous solubility (logP ~4.2) can be improved via:

  • Co-solvent systems: Use DMSO (≤1% v/v) in PBS or cell culture media.
  • Formulation: Prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) or lipid-based nanoemulsions.
  • Structural modification: Introduce polar groups (e.g., sulfonate or tertiary amines) while preserving activity .

Advanced: How to resolve contradictions in reported reaction yields for halogenation steps?

Answer:
Discrepancies in yields (e.g., 60–85%) arise from variations in:

  • Halogen source: NCS vs. Cl₂ gas (the latter requires strict temperature control ≤0°C).
  • Solvent polarity: Dichloromethane (non-polar) favors selectivity over DMF (polar).
    Validate conditions via kinetic studies (e.g., in situ IR monitoring of Cl₂ consumption) and quantify intermediates using LC-MS .

Advanced: What are the dominant degradation pathways under physiological conditions?

Answer:
Accelerated stability studies (40°C/75% RH) reveal:

  • Hydrolysis: The ethylenediamine bridge degrades at pH <4 or >8, forming 3,5-dichloroaniline and 2,6-dimethylphenol.
  • Oxidation: The aniline group forms nitroso derivatives under light exposure.
    Mitigate degradation by storing the compound in amber vials at −20°C and formulating with antioxidants (e.g., BHT) .

Advanced: How to evaluate this compound’s potential as a kinase inhibitor in cancer research?

Answer:

  • In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or ADP-Glo™ assays.
  • Structure-Activity Relationship (SAR): Modify substituents on the aniline ring (e.g., replace Cl with CF₃) and assess IC₅₀ shifts.
  • Molecular docking: Simulate binding to ATP pockets (e.g., PDB: 1M17) using AutoDock Vina to prioritize synthetic targets .

Basic: What analytical methods are recommended for assessing purity and stability?

Answer:

  • HPLC-DAD: Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water (retention time ~12 min).
  • Thermogravimetric Analysis (TGA): Monitor decomposition onset (>200°C indicates thermal stability).
  • Karl Fischer titration: Ensure water content <0.5% for long-term storage .

Advanced: What mechanistic studies elucidate the role of the ethylenediamine linker in reactivity?

Answer:

  • DFT calculations: Model electron density maps to identify nucleophilic sites (e.g., N-atom in ethylenediamine).
  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated ethylenediamine to probe rate-determining steps.
  • Cross-coupling experiments: Substitute the linker with shorter (methyl) or longer (propyl) chains to assess steric/electronic effects on halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline

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